molecular formula C15H16F3N5 B15013720 Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)-

Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)-

Cat. No.: B15013720
M. Wt: 323.32 g/mol
InChI Key: GVROIBLAMZZMKI-LPMZWTLGSA-N
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Description

Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenylhydrazono group, and a piperidinyl group

Preparation Methods

The synthesis of Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often start with the preparation of the phenylhydrazono derivative, followed by the introduction of the trifluoromethyl group and the piperidinyl group. The reaction conditions may vary, but common reagents include hydrazine derivatives, trifluoromethylating agents, and piperidine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or piperidinyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phenylhydrazono and piperidinyl groups contribute to its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- can be compared with similar compounds such as:

    Propanenitrile, 2-(2-fluorophenylhydrazono)-3-imino-3-(1-piperidinyl)-: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    Propanenitrile, 2-(2-chlorophenylhydrazono)-3-imino-3-(1-piperidinyl)-: Contains a chlorine atom instead of a trifluoromethyl group.

    Propanenitrile, 2-(2-bromophenylhydrazono)-3-imino-3-(1-piperidinyl)-: Contains a bromine atom instead of a trifluoromethyl group. The uniqueness of Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)- lies in the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.

Properties

Molecular Formula

C15H16F3N5

Molecular Weight

323.32 g/mol

IUPAC Name

(1E)-2-imino-2-piperidin-1-yl-N-[2-(trifluoromethyl)anilino]ethanimidoyl cyanide

InChI

InChI=1S/C15H16F3N5/c16-15(17,18)11-6-2-3-7-12(11)21-22-13(10-19)14(20)23-8-4-1-5-9-23/h2-3,6-7,20-21H,1,4-5,8-9H2/b20-14?,22-13+

InChI Key

GVROIBLAMZZMKI-LPMZWTLGSA-N

Isomeric SMILES

C1CCN(CC1)C(=N)/C(=N/NC2=CC=CC=C2C(F)(F)F)/C#N

Canonical SMILES

C1CCN(CC1)C(=N)C(=NNC2=CC=CC=C2C(F)(F)F)C#N

Origin of Product

United States

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